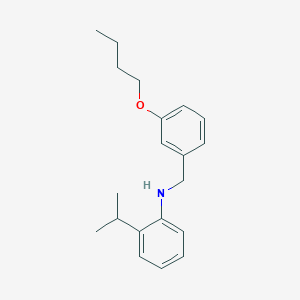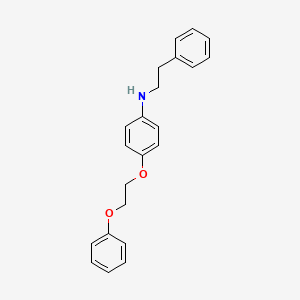
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline
説明
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, also known as NPEPA, is an aromatic amine derivative of phenoxyethanol. It is a colorless, viscous liquid with a faint sweet odor and a molecular weight of 241.33 g/mol. NPEPA has been used as a surfactant, emulsifier, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products. It is also used as a building block for the synthesis of other compounds.
作用機序
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a role in the regulation of nerve impulses. By inhibiting the activity of this enzyme, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can increase the levels of acetylcholine in the body, leading to an increase in nerve activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline have been studied in both in vitro and in vivo experiments. In vitro studies have shown that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. In vivo studies have demonstrated that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can modulate the expression of certain genes, as well as affect the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a relatively stable compound and can be stored for extended periods of time without significant degradation. It is also relatively easy to synthesize, making it an ideal starting material for laboratory experiments. However, due to its toxicity, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline should be handled with caution and only used in well-ventilated areas.
将来の方向性
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has a wide range of potential applications in medicinal chemistry and drug discovery. Future research should focus on further exploring its potential as a therapeutic agent, as well as its ability to modulate gene expression. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, as well as to develop more effective methods of synthesizing the compound.
科学的研究の応用
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used as a model compound for the study of the biological activity of aromatic amines and their derivatives. N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, as well as for its ability to modulate the expression of certain genes.
特性
IUPAC Name |
N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZPPDQKOBGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)

![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)



![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)